DSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt
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Overview
Description
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt, commonly known as DSPA, is a phosphatidic acid derivative. Phosphatidic acids are a class of phospholipids that play a crucial role in cellular signaling and membrane biophysics. DSPA is characterized by its two stearic acid chains attached to a glycerol backbone, which is further linked to a phosphate group. This compound is often used in biochemical and biophysical research due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt typically involves the esterification of stearic acid with glycerol, followed by phosphorylation. The general steps are as follows:
Esterification: Stearic acid reacts with glycerol in the presence of a catalyst to form distearoyl glycerol.
Phosphorylation: The distearoyl glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) to form distearoyl phosphatidic acid.
Neutralization: The resulting phosphatidic acid is neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Industrial Production Methods
Industrial production of DSPA involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: for esterification and phosphorylation to ensure consistent reaction conditions.
Purification techniques: such as crystallization and chromatography to isolate the final product.
Quality control: measures to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in DSPA can be hydrolyzed under acidic or basic conditions to yield stearic acid and glycerol phosphate.
Oxidation: The stearic acid chains can undergo oxidation to form stearic acid derivatives.
Substitution: The phosphate group can participate in substitution reactions, forming different phosphatidic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as alcohols or amines can be used to substitute the phosphate group under controlled conditions.
Major Products Formed
Hydrolysis: Stearic acid and glycerol phosphate.
Oxidation: Stearic acid derivatives such as stearic aldehyde or stearic acid.
Substitution: Various phosphatidic acid derivatives depending on the substituent used.
Scientific Research Applications
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt involves its role as a lipid signaling molecule. It interacts with various proteins and enzymes involved in cellular signaling pathways:
Molecular Targets: DSPA targets proteins such as mammalian target of rapamycin (mTOR) and phospholipase D (PLD), which are involved in cell growth, proliferation, and survival.
Pathways Involved: It participates in the mTOR signaling pathway, influencing processes such as autophagy, protein synthesis, and lipid metabolism.
Comparison with Similar Compounds
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt can be compared with other phosphatidic acids such as:
1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA): Similar in structure but contains oleic acid chains instead of stearic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA): Contains palmitic acid chains, differing in the length and saturation of the fatty acid chains.
Uniqueness
Fatty Acid Composition: The presence of stearic acid chains in DSPA provides unique biophysical properties, such as higher melting points and distinct phase behavior in lipid bilayers.
Biological Activity: DSPA’s specific interactions with signaling proteins and its role in cellular processes make it a valuable tool in research.
Properties
Molecular Formula |
C39H75Na2O8P |
---|---|
Molecular Weight |
749.0 g/mol |
IUPAC Name |
disodium;2,3-di(octadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2 |
InChI Key |
XPMKJIKGYGROQR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
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